sparstolonin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

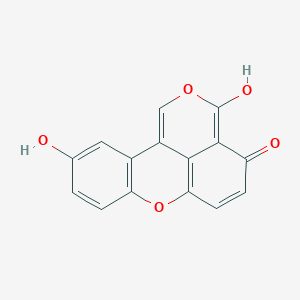

Sparstolonin B 是一种天然存在的异香豆素化合物,是从水生草本植物香蒲属和苔草属的块茎中分离得到的。 它因其强大的抗炎、抗血管生成和抗病毒特性而受到广泛关注 .

准备方法

合成路线和反应条件: Sparstolonin B 可以通过一系列化学反应从市售化合物合成。 合成路线通常涉及通过环化反应形成异香豆素核心结构,然后进行特定的官能团修饰以获得最终产物 .

工业生产方法: this compound 的工业生产涉及从植物来源提取,主要是香蒲属。 提取过程包括溶剂提取、通过色谱法纯化和结晶以获得高纯度的 this compound .

化学反应分析

Functional Group Reactivity

Sparstolonin B’s structure includes a benzannulated isocoumarin core, an ester group, and hydroxyl substituents, which dictate its reactivity:

-

Ester Hydrolysis : The ester moiety undergoes alkaline hydrolysis to form carboxylic acid derivatives, though this reaction diminishes bioactivity .

-

Oxidative Stability : The isocoumarin system resists autoxidation under ambient conditions due to aromatic stabilization.

-

Hydrogenation : Selective reduction of alkyne intermediates to cis-alkenes is achieved using Lindlar’s catalyst .

Mechanistic Insights from Biological Studies

While not direct chemical reactions, this compound’s interactions with TLR4 and MyD88 proteins involve non-covalent binding:

-

TLR4/MyD88 Inhibition : SsnB disrupts TLR4 signaling by blocking MyD88 recruitment to the TIR domain, as shown via co-immunoprecipitation assays .

-

Structure-Activity Relationship : The isocoumarin ring and ester group are critical for binding TLR2/TLR4, while hydroxyl groups modulate solubility .

Analytical Characterization

-

NMR Spectroscopy : Confirmed the presence of characteristic peaks for the isocoumarin core (δ 6.8–7.5 ppm) and ester carbonyl (δ 170 ppm) .

-

Mass Spectrometry : ESI-MS analysis verified the molecular ion peak at m/z 318.3 [M+H]⁺ .

This synthesis and reactivity profile positions this compound as a tractable candidate for derivative development and mechanistic studies. Its efficient production via catalytic methods underscores its potential for scalable pharmaceutical applications.

科学研究应用

Sparstolonin B 在科学研究中具有广泛的应用:

化学: 它作为研究异香豆素化学和开发新的合成方法的模型化合物。

生物学: 由于其调节 Toll 样受体 (TLR) 信号传导的能力,它被用于研究细胞通路和机制。

作用机制

Sparstolonin B 主要通过拮抗 Toll 样受体 2 和 4 (TLR2 和 TLR4) 来发挥作用。 这种抑制阻断了下游信号通路,包括 MyD88 依赖性通路,导致活化的 B 细胞核因子 kappa 轻链增强子 (NF-κB) 的活化减少,以及促炎细胞因子(如白介素-1β (IL-1β)、白介素-6 (IL-6) 和肿瘤坏死因子-α (TNF-α))的产生减少 .

类似化合物:

姜黄素: 另一种具有抗炎和抗癌特性的天然化合物。

白藜芦醇: 以其抗炎和抗氧化作用而闻名。

表没食子儿茶素没食子酸酯 (EGCG): 一种具有抗炎和抗癌活性的绿茶多酚.

This compound 的独特性: this compound 的独特性在于其对 TLR2 和 TLR4 的特异性拮抗作用,这使其区别于其他可能具有更广或不同作用机制的化合物。 其选择性抑制这些受体使其成为研究炎症通路和开发靶向疗法的宝贵工具 .

相似化合物的比较

Curcumin: Another natural compound with anti-inflammatory and anti-cancer properties.

Resveratrol: Known for its anti-inflammatory and antioxidant effects.

Epigallocatechin gallate (EGCG): A green tea polyphenol with anti-inflammatory and anti-cancer activities.

Uniqueness of Sparstolonin B: this compound is unique due to its specific antagonistic action on TLR2 and TLR4, which sets it apart from other compounds that may have broader or different mechanisms of action. Its ability to selectively inhibit these receptors makes it a valuable tool in studying inflammatory pathways and developing targeted therapies .

生物活性

Sparstolonin B (SsnB) is a compound derived from the Chinese herb Sparganium stoloniferum, known for its significant anti-inflammatory, anti-proliferative, and anti-angiogenic properties. This article synthesizes research findings on the biological activities of SsnB, focusing on its mechanisms of action, therapeutic potential in various diseases, and relevant case studies.

This compound primarily functions as a selective antagonist of Toll-like receptors (TLR) 2 and 4, which play crucial roles in mediating inflammatory responses. By inhibiting TLR signaling pathways, SsnB reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.

Key Mechanisms:

- Inhibition of NLRP3 Inflammasome : SsnB has been shown to reduce the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and IL-18, which are pivotal in inflammatory processes associated with rheumatoid arthritis (RA) .

- Reduction of Oxidative Stress : In models of spinal cord injury (SCI), SsnB decreased reactive oxygen species (ROS) levels and improved functional recovery as indicated by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale .

- Modulation of Cytokine Profiles : In RA models, SsnB treatment led to reduced levels of IL-17 and increased secretion of TGF-β from Treg cells, suggesting a shift towards an anti-inflammatory response .

1. Rheumatoid Arthritis

A study demonstrated that SsnB alleviated joint swelling in RA rats by inhibiting inflammatory cell infiltration and ROS release. The compound also suppressed apoptosis in synovial cells and downregulated key inflammatory mediators such as TNF-α and NF-κB .

2. Spinal Cord Injury

In SCI models, SsnB treatment improved locomotor function and reduced inflammation. The compound significantly decreased Bax protein levels associated with apoptosis, indicating its potential neuroprotective effects .

3. Cancer

Research indicates that SsnB exhibits anti-cancer properties by decreasing cell viability in breast cancer (MCF-7) and ovarian cancer (OVCAR-3) cell lines while promoting ceramide accumulation, which is linked to apoptosis . It also inhibited the PI3K/AKT/mTOR signaling pathway critical for cancer cell survival and proliferation.

Case Studies

属性

IUPAC Name |

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPDHLFGNQEASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。